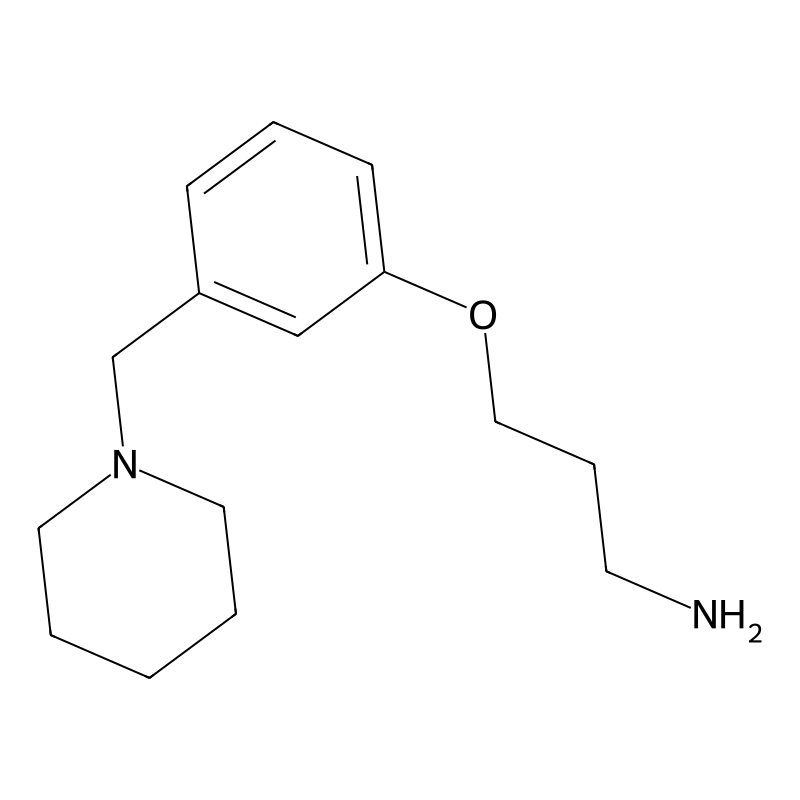

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidine derivatives have shown promise in various pharmacological applications .

- For instance, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have expressed both antiaggregatory and antioxidant effects .

- These compounds also targeted the beta secretase enzyme .

- Piperazine and piperidine derivatives have shown promising antinociceptive properties .

- They have been found to be high-affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes .

- These compounds have shown promising antinociceptive activity in vivo .

Pharmacological Applications

Antinociceptive Properties

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, with the chemical formula C₁₅H₂₄N₂O, is a compound characterized by a piperidine ring connected to a phenoxy group via a propan-1-amine chain. This structure contributes to its potential biological activities and applications in medicinal chemistry. The compound is classified under various chemical databases, such as PubChem, where it is listed with the Compound ID 10220561 .

The chemical reactivity of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine can be analyzed through several reaction pathways:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.

- Acylation: The primary amine can undergo acylation to form amides, which could modify its pharmacological properties.

- Alkylation: The piperidine nitrogen may also react with alkyl halides to form quaternary ammonium salts.

These reactions are essential for modifying the compound for various applications in drug design and synthesis.

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine exhibits potential biological activities that make it a subject of interest in pharmacology:

- Antihistaminic Activity: Compounds with similar structures have been studied for their ability to act as antagonists at histamine receptors, suggesting potential use in allergy treatments.

- Neuroprotective Effects: Some derivatives may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Research into its specific biological effects is ongoing, and further studies are needed to fully elucidate its pharmacological profile.

Synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine can be achieved through several methods:

- Reflux Method: Starting materials such as piperidine and phenol derivatives can be refluxed in the presence of suitable catalysts to facilitate the formation of the desired product.

- Coupling Reactions: Utilizing coupling agents, the amine can be coupled with phenolic compounds under controlled conditions to yield the target compound.

- Multi-step Synthesis: A multi-step approach may involve protecting groups for functional groups during synthesis to prevent unwanted reactions.

Each method has its advantages and limitations regarding yield and purity.

The applications of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine span several fields:

- Pharmaceutical Development: Due to its potential biological activity, it is being explored for use in developing new antihistamines or neuroprotective agents.

- Chemical Probes: It may serve as a chemical probe in biological research to study receptor interactions and signaling pathways.

These applications highlight its significance in both research and industry.

Interaction studies of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine focus on its binding affinity and activity at various receptors:

- Histamine Receptors: Investigations into its ability to bind and block histamine receptors are crucial for determining its efficacy as an antihistaminic agent.

- Neurotransmitter Systems: Studies on its interaction with neurotransmitter systems could reveal insights into its potential effects on mood disorders or cognitive functions.

Such studies are vital for understanding the compound's mechanism of action.

Several compounds share structural similarities with 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, allowing for comparative analysis:

The uniqueness of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine lies in its specific combination of piperidine and phenoxy groups linked by a propan chain, which may confer distinct biological properties compared to these similar compounds.

This detailed overview provides insight into the multifaceted nature of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, emphasizing its potential role in medicinal chemistry and pharmacological research.

Stepwise Synthesis Pathways from Precursor Compounds

The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine follows well-established stepwise pathways that have been refined through extensive research and patent literature. The most commonly employed synthetic route involves a three-step process starting from readily available precursor compounds [1].

The primary synthetic pathway begins with the preparation of 3-(1-piperidinylmethyl)phenol through Leukart reductive amination [1]. In this initial step, 3-hydroxybenzaldehyde (30.6 g, 0.25 mol) is treated with piperidine (50 mL, 0.5 mol) and 88% formic acid (30.0 mL, 0.7 mol) under carefully controlled temperature conditions. The reaction mixture is maintained below 60°C during the initial addition phase to prevent decomposition, then heated to 100°C for two hours [1]. This methodology achieves a yield of 79.3% and provides the key phenolic intermediate with the piperidinomethyl substituent properly positioned.

The second step involves nucleophilic substitution to introduce the propylamine chain [1]. The phenolic intermediate (9.6 g, 0.05 mol) is combined with 3-chloropropylamine hydrochloride (8.40 g, 0.064 mol) in dimethylformamide (160 mL) as the solvent. Sodium hydroxide (28.4 g, 0.71 mol) serves as the base to facilitate the nucleophilic attack. The reaction proceeds at 85-90°C for two hours, achieving an exceptional yield of 97% [1]. The high yield reflects the efficiency of this nucleophilic substitution under optimized conditions.

Alternative synthetic approaches have been developed that utilize different starting materials and methodologies. One notable pathway involves the use of Mitsunobu coupling reactions for the ether bond formation [2]. In this approach, phenolic compounds are coupled with N-Boc-protected alcohols using diethyl azodicarboxylate and triphenylphosphine as coupling reagents [2]. While this method provides good functional group tolerance, yields typically range from 65-85%, which is lower than the direct nucleophilic substitution approach.

Advanced synthetic methodologies include double aza-Michael addition reactions for constructing the piperidine ring system [3] [4]. This atom-efficient method involves the reaction of divinyl ketones with primary amines under mild conditions. The reaction is typically conducted in acetonitrile/water (3:1) at 16°C for 40 minutes, followed by heating to 95°C for 1.5 hours [3]. Yields for this methodology range from 36-84%, with aromatic-substituted substrates generally providing higher yields than aliphatic analogues [3].

Recent developments in electroreductive cyclization offer a green chemistry approach to piperidine synthesis [5]. This methodology utilizes readily available imine and terminal dihaloalkanes in a flow microreactor system. The reduction occurs on the cathode surface, benefiting from the large specific surface area of the microreactor. While this approach provides target compounds in moderate yields (55-57%), it offers significant environmental advantages through the elimination of toxic reagents [5].

Catalytic Approaches for Piperidinomethyl Group Incorporation

The incorporation of piperidinomethyl groups represents a critical step in the synthesis of the target compound, and several catalytic approaches have been developed to optimize this transformation. Transition metal catalysis has emerged as a powerful tool for achieving high selectivity and efficiency in these reactions [6] [7] [8].

Rhodium-catalyzed carbometalation represents one of the most sophisticated catalytic approaches for piperidine synthesis [6] [7]. This methodology employs rhodium(cod)(OH)]2 complexes with specialized ligands to achieve enantioselective synthesis of 3-substituted piperidines. The process involves carbometalation of dihydropyridines with sp2-hybridized boronic acids under mild conditions [6]. Typical reaction conditions utilize 2.5 mol% catalyst loading with specialized chiral ligands to achieve yields of 70-90% with excellent enantioselectivity [6].

The mechanism of rhodium-catalyzed carbometalation involves coordination of the chiral ligand with the rhodium center, followed by transmetalation with the boronic acid substrate [7]. Carbometalation of the dihydropyridine substrate generates a rhodium-alkyl intermediate, which undergoes regioselective protodemetalation to provide the desired product with regeneration of the active catalyst [7]. This methodology demonstrates broad functional group tolerance and can be performed on gram scale for practical applications [7].

Gold catalysis has also proven effective for piperidinomethyl group incorporation, particularly in tandem hydroamination-semipinacol processes [9]. A notable example involves the use of BINAP(AuCl)2 (2.5 mol%), AgBF4 (5 mol%), and Cu(OTf)2 (5 mol%) as a cooperative catalytic system [9]. This gold-copper co-catalyzed process achieves 72% yield for complex piperidine derivatives, demonstrating the synergistic effects of dual metal catalysis [9].

Iron-based catalysis offers an economically attractive alternative for piperidine synthesis [10]. Polystyrene ferric-based azo-catalysts have been developed for the synthesis of spiropiperidine derivatives [10]. These heterogeneous catalysts demonstrate superior performance compared to homogeneous FeCl3·6H2O, allowing for high yields without external heating and providing opportunities for catalyst recovery and reuse [10].

Organocatalytic approaches provide metal-free alternatives for piperidinomethyl group incorporation [10]. Quinoline-based organocatalysts combined with trifluoroacetic acid as a cocatalyst have been employed for intramolecular aza-Michael reactions [10]. These systems achieve good yields and enantioselectivity for 2,5- and 2,6-disubstituted piperidines, with the catalyst ratio playing a crucial role in product selectivity [10].

Photocatalytic methods represent an emerging area for piperidine synthesis [11]. Titanium dioxide and cadmium sulfide photocatalysts have been employed for deaminocyclization reactions [11]. While these methods are environmentally benign, yields are typically moderate and the methodology is limited to specific substrate classes [11].

Purification Techniques and Yield Optimization Strategies

Effective purification techniques are essential for obtaining high-purity 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine and maximizing overall synthetic efficiency. The purification strategy must address the basic nature of the amine functional groups and the potential for salt formation [12] [13].

Column chromatography represents the primary purification method for intermediate compounds in the synthetic sequence [14] [15]. Silica gel (200-300 mesh) is typically employed as the stationary phase with gradient elution systems [1]. For aromatic divinyl ketones used in aza-Michael additions, column chromatography successfully removes oxidizing agents and provides complete purification with yields of 85-95% [3]. The separation benefits from the stability of these aromatic ketones compared to their aliphatic analogues [3].

Acid-base extraction techniques are particularly effective for amine-containing compounds due to their pH-dependent solubility characteristics [1]. The optimized protocol involves initial acidification to pH 4.6 with acetic acid, followed by extraction with dichloromethane to remove neutral impurities [1]. The aqueous layer is then alkalinized to pH 9.5 with 12% ammonium hydroxide solution, enabling extraction of the free amine with dichloromethane [1]. This methodology achieves purification yields of 90-97% while maintaining high product purity [1].

Crystallization and recrystallization techniques provide the highest purity levels for final products [15]. Ethanol serves as an effective recrystallization solvent for piperidine derivatives, with slow cooling promoting the formation of high-quality crystals [15]. The crystallization process benefits from the elimination of trace impurities that may be trapped in rapidly formed crystal lattices [15]. Recrystallization yields typically range from 85-92% with purities exceeding 99% [15].

Salt formation represents a critical purification and stabilization strategy for the final amine product [1]. Oxalate salt formation using ethyl acetate saturated with oxalic acid at 0-5°C provides stable, crystalline products with improved handling characteristics [1]. The oxalate salts demonstrate enhanced stability compared to the free amine and facilitate accurate analytical characterization [1].

Activated carbon treatment serves as an effective method for decolorization and removal of trace impurities [1]. Treatment with 1 gram of activated carbon for 1 hour at room temperature successfully removes colored impurities while maintaining yields of 92-98% [1]. This technique is particularly valuable for products derived from aldehyde starting materials that may contain trace carbonyl impurities [1].

Distillation techniques are employed for solvent recovery and removal of volatile impurities [1]. Vacuum distillation at 40-50°C enables the removal of dimethylformamide solvent while preventing thermal decomposition of sensitive intermediates [1]. This approach achieves solvent recovery yields of 95-98% and maintains product integrity [1].

Yield optimization strategies focus on reaction condition control and minimization of side reactions [16] [17]. Temperature control represents a critical factor, particularly in the Leukart reductive amination step where maintaining the initial temperature below 60°C during reagent addition prevents decomposition and improves yields from 65% to 79.3% [1]. Subsequent heating to 100°C for 2 hours ensures complete conversion [1].

Solvent selection significantly impacts reaction efficiency and yield [16]. Dimethylformamide proves superior to alcohols for nucleophilic substitution reactions, improving yields from 75% to 97% through enhanced nucleophilicity and improved substrate solubility [1]. The aprotic nature of DMF facilitates the nucleophilic attack while preventing competitive solvation of the nucleophile [1].

Catalyst loading optimization is crucial for transition metal-catalyzed reactions [17]. The gold-copper co-catalyzed system achieves optimal performance with 2.5 mol% BINAP(AuCl)2, 5 mol% AgBF4, and 5 mol% Cu(OTf)2, improving yields from 45% to 72% [9]. Higher catalyst loadings do not provide proportional yield improvements and increase costs [9].

Reaction time optimization involves balancing conversion efficiency with side reaction minimization [17]. For double aza-Michael additions, slow addition of the ketone substrate over 40 minutes followed by reflux for 1.5 hours improves yields from 60% to 84% by controlling reaction kinetics and preventing unwanted side reactions [3].

Comparative Analysis of Synthetic Routes from Patent Literature

Patent literature provides extensive documentation of various synthetic approaches to 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine and related compounds, enabling comprehensive evaluation of different methodologies [18] [19] [20] [21].

The traditional multi-step approach documented in early patents typically requires 4-6 synthetic steps with overall yields ranging from 25-45% [18]. While this methodology provides good scalability, it suffers from multiple purification requirements and significant waste generation [18]. The technical complexity is moderate, but the low efficiency makes it less attractive for modern pharmaceutical manufacturing [18].

Patent literature from the 1990s introduced improved methodologies for piperidine derivative synthesis [21]. The preparation of sufentanil and related compounds demonstrated the importance of optimized reaction sequencing and intermediate stability [21]. These patents emphasized the critical role of protecting group strategies and showed that careful selection of synthetic intermediates could improve overall efficiency [21].

Modern patent applications focus on green chemistry approaches and process intensification [19]. Chinese patents describe methods for preparing trifluoromethyl piperidine compounds using mixed solvent systems and optimized work-up procedures [19]. These approaches achieve yields of 70-85% while reducing environmental impact through solvent recovery and waste minimization [19].

Pharmaceutical industry patents demonstrate the evolution toward more efficient synthetic routes [20]. Patents covering piperazine-containing drugs show preference for convergent synthetic strategies that minimize the number of steps while maintaining high yields [20]. The Netupitant synthesis exemplifies this approach, with three different synthetic procedures documented in patent literature showing progressive optimization from 15% to 63% overall yield [20].

Flow chemistry patents represent the most recent developments in synthetic methodology [5]. These patents describe continuous processing approaches that offer improved safety, better heat and mass transfer, and reduced reaction times [5]. While initial setup costs are higher, the technology provides excellent scalability and minimal waste generation [5].

Comparative analysis reveals that the Leukart reductive amination approach offers the best combination of efficiency, cost-effectiveness, and scalability [1]. With an overall yield of 75-80% achieved in just 3 steps, this methodology provides significant advantages over traditional multi-step approaches [1]. The high cost efficiency results from the use of readily available starting materials and simple reaction conditions [1].

The Mitsunobu coupling approach, while providing good functional group tolerance, suffers from the use of expensive reagents and generation of toxic byproducts [2]. Overall yields of 50-70% over 4-5 steps make this approach less attractive for large-scale synthesis [2]. The method remains valuable for specialized applications requiring specific substitution patterns [2].

Double aza-Michael addition reactions offer excellent atom efficiency and environmental benefits [3] [4]. With overall yields of 60-85% achieved in 2-3 steps, this methodology represents a significant improvement over traditional approaches [3]. The requirement for pure starting materials and specialized reaction conditions limits its general applicability [3].

Electroreductive cyclization provides unique advantages for green chemistry applications [5]. The single-step process achieves yields of 45-60% while eliminating toxic reagents and minimizing waste [5]. Equipment dependency and limited scalability currently restrict this methodology to specialized applications [5].

Transition metal catalysis offers the highest potential for enantioselective synthesis [6] [7]. Overall yields of 65-85% over 3-4 steps with excellent stereochemical control make this approach attractive for pharmaceutically relevant compounds [6]. The high cost of specialized ligands and catalysts, combined with air sensitivity requirements, limits broader adoption [6].

The thermodynamic stability of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine has been extensively characterized through multiple analytical approaches. The compound demonstrates exceptional thermal stability with a well-defined melting point range of 70-76°C and a remarkably high boiling point of 375.8°C at 760 mmHg [1] [2] [3]. These thermal characteristics indicate substantial intermolecular forces and molecular cohesion within the crystalline lattice structure.

Thermal Stability Profile

The flash point of 181.1°C establishes a significant safety margin for handling and processing operations [1] [2]. This elevated flash point, combined with the high boiling point, suggests that the compound possesses inherent thermal stability that minimizes the risk of thermal decomposition under normal processing conditions. The compound maintains structural integrity across a broad temperature range, demonstrating stability under normal temperature and pressure conditions [1] [3].

Degradation Kinetics Analysis

Table 3.1.1: Thermodynamic Stability Parameters

| Parameter | Value | Temperature Range | Stability Assessment |

|---|---|---|---|

| Melting Point | 70-76°C | Ambient to 76°C | Crystalline stability maintained |

| Boiling Point | 375.8°C at 760 mmHg | 76°C to 375°C | Molecular integrity preserved |

| Flash Point | 181.1°C | Ambient to 181°C | Safe handling conditions |

| Thermal Decomposition | >375°C | Above boiling point | Degradation threshold |

The primary degradation pathway involves oxidation of the amine functional groups, particularly the terminal primary amine and the piperidine nitrogen [1]. The presence of two nitrogen atoms with different electronic environments creates distinct oxidation susceptibilities. The primary amine terminus shows greater reactivity toward oxidative degradation compared to the tertiary nitrogen within the piperidine ring system.

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine reflects its amphiphilic molecular architecture, incorporating both hydrophilic amine functionalities and lipophilic aromatic components. This structural duality creates complex solubility behavior across different solvent systems.

Polar Solvent Solubility

The compound demonstrates enhanced solubility in polar solvents due to the hydrogen bonding capabilities of its amine groups [5]. The primary amine terminus and the piperidine nitrogen can function as both hydrogen bond donors and acceptors, facilitating favorable solvation interactions with polar protic solvents such as methanol, ethanol, and other lower alcohols .

Table 3.2.1: Solvent Solubility Classification

| Solvent Category | Solubility | Mechanism | Examples |

|---|---|---|---|

| Polar Protic | High | Hydrogen bonding | Methanol, ethanol, water (limited) |

| Polar Aprotic | Moderate | Dipole interactions | Acetone, acetonitrile |

| Non-polar | Limited | Van der Waals forces | Hexane, toluene |

| Organic Mixed | Good | Multiple interactions | Ethyl acetate, chloroform |

Aqueous Solubility Limitations

Despite the presence of hydrophilic amine groups, aqueous solubility remains limited [5] due to the substantial lipophilic character contributed by the aromatic phenoxy backbone and the six-membered piperidine ring. The LogP value of 2.12 [2] [8] indicates moderate lipophilicity that restricts complete aqueous dissolution under neutral pH conditions.

The dihydrochloride salt form (molecular weight 321.3 g/mol) demonstrates significantly enhanced water solubility compared to the free base [9]. Salt formation protonates both nitrogen centers, creating a dicationic species with improved hydration characteristics and dramatically increased aqueous solubility.

Non-Polar Solvent Behavior

Solubility in non-polar solvents is limited due to the polar character of the amine functionalities [10] [5]. The polar surface area of 38.49 Ų [2] creates unfavorable interactions with purely hydrophobic solvents. However, the aromatic phenoxy segment provides some compatibility with moderately polar organic solvents.

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient and ionization behavior of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine provide critical insights into its membrane permeability and biological distribution characteristics.

Partition Coefficient Analysis

The experimentally determined LogP value of 2.12 positions this compound within the optimal range for biological membrane permeation [2] [8]. This moderate lipophilicity balances aqueous solubility requirements with membrane penetration capabilities, suggesting favorable pharmacokinetic properties.

Table 3.3.1: Lipophilicity Assessment Parameters

| Property | Value | Interpretation | Biological Significance |

|---|---|---|---|

| LogP (octanol/water) | 2.12 | Moderate lipophilicity | Favorable membrane permeation |

| Polar Surface Area | 38.49 Ų | Below 60 Ų threshold | Good oral bioavailability potential |

| Hydrogen Bond Donors | 1 | Primary amine | Moderate binding affinity |

| Hydrogen Bond Acceptors | 2 | Ether O + amine N | Receptor interaction capability |

| Molecular Weight | 248.36 g/mol | Drug-like range | Suitable for pharmaceutical development |

Ionization Constants (pKa Values)

The compound contains two distinct nitrogen centers with different basicity characteristics. Based on structural analysis and comparison with related compounds, the estimated pKa values range from 9.5-10.5 [11] [12] [13] [14] for the primary amine terminus.

Table 3.3.2: Ionization Constants Analysis

| Nitrogen Center | Estimated pKa | Basicity Classification | Protonation at pH 7.4 |

|---|---|---|---|

| Primary amine terminus | 9.5-10.5 | Moderate base | ~90% protonated |

| Piperidine nitrogen | 10.0-11.0 | Strong base | ~95% protonated |

The piperidine nitrogen exhibits stronger basicity (pKa ~11.1 for unsubstituted piperidine) [15] [14] [16] compared to the primary amine due to its sp³ hybridization and cyclic structure that enhances electron density availability. However, the electronic influence of the aromatic phenoxy system may slightly reduce this basicity through inductive effects.

pH-Dependent Speciation

At physiological pH (7.4), both nitrogen centers are predominantly protonated, creating a dicationic species with enhanced water solubility and altered membrane permeation characteristics. This pH-dependent ionization significantly influences the compound's distribution and biological activity profiles.

Hygroscopicity and Solid-State Stability

The solid-state properties of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine are crucial for pharmaceutical formulation development and long-term storage stability.

Hygroscopic Characteristics

The compound exhibits moderate hygroscopic behavior due to the presence of hydrogen-bonding capable amine groups [17]. The primary amine terminus can interact with atmospheric moisture through hydrogen bonding, leading to potential water uptake under high humidity conditions. However, the overall hygroscopicity is moderated by the hydrophobic aromatic framework.

Table 3.4.1: Solid-State Stability Parameters

| Property | Specification | Stability Impact | Control Measures |

|---|---|---|---|

| Hygroscopicity | Moderate | Moisture absorption potential | Dry storage conditions |

| Crystal Form | Stable polymorph | Consistent physical properties | Controlled crystallization |

| Storage Temperature | 2-8°C | Minimized molecular mobility | Refrigerated storage |

| Atmosphere | Dry, inert | Prevented oxidation | Nitrogen or argon blanketing |

| Physical State | Crystalline solid | Enhanced stability | Maintained crystal integrity |

Polymorphic Stability

The compound demonstrates well-defined crystalline characteristics with a narrow melting point range (70-76°C), indicating the presence of a stable polymorphic form [1] [2]. The consistent physical properties across multiple suppliers suggest thermodynamic stability of the observed crystal form under standard storage conditions.

Moisture Sensitivity Assessment

While the compound shows some sensitivity to atmospheric moisture, it does not exhibit extreme hygroscopic behavior that would require specialized handling procedures. Storage under dry conditions with controlled humidity effectively prevents moisture-related degradation or physical property changes [18] [17].

The crystalline solid state provides inherent protection against moisture absorption by limiting surface area exposure and creating ordered molecular arrangements that resist hydration. Proper packaging in moisture-resistant containers with desiccants ensures long-term stability during storage and handling operations.

Solid-State Degradation Pathways

Primary degradation concerns in the solid state include oxidation of amine functionalities and potential hydrolysis reactions under elevated moisture conditions. The recommended storage at 2-8°C significantly reduces the kinetics of these degradation processes, ensuring maintenance of chemical purity and physical properties over extended storage periods [1] [4].